molecular formula C16H27NO B14186267 N-(Undec-10-EN-1-YL)pent-4-ynamide CAS No. 920279-10-3

N-(Undec-10-EN-1-YL)pent-4-ynamide

Cat. No.: B14186267
CAS No.: 920279-10-3
M. Wt: 249.39 g/mol
InChI Key: VMVUQPBSOUKHKN-UHFFFAOYSA-N
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Description

N-(Undec-10-en-1-yl)pent-4-ynamide is a biochemical reagent with the CAS Registry Number 920279-10-3 and a molecular formula of C16H27NO . It features a terminal alkyne on the pent-4-ynamide moiety and a terminal alkene on the undec-10-en-1-yl chain, making it a valuable bifunctional building block for synthetic organic chemistry . This compound is cataloged as a research chemical and is intended for use by qualified laboratory researchers only. Applications and Research Value: The simultaneous presence of terminal alkene and alkyne functional groups makes this compound a versatile precursor for a variety of chemical transformations. Researchers can utilize it in click chemistry reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) using the alkyne group . The terminal alkene is amenable to further functionalization, including thiol-ene reactions or metathesis chemistry, allowing for the synthesis of more complex molecular architectures or polymeric materials . While specific bioactivity studies for this exact molecule are not detailed in the literature, its amide-linked structure is similar to those used in the synthesis of new compounds projected as potential histone deacetylase (HDAC) inhibitors, suggesting relevance in medicinal chemistry research . The compound can also serve as a model substrate in method development for organic synthesis, such as in novel cyclization or cross-coupling reactions . Handling and Safety: This product is offered For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption. Researchers should consult the safety data sheet and conduct risk assessments before use. Proper personal protective equipment, including gloves and eyewear, is recommended.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

920279-10-3

Molecular Formula

C16H27NO

Molecular Weight

249.39 g/mol

IUPAC Name

N-undec-10-enylpent-4-ynamide

InChI

InChI=1S/C16H27NO/c1-3-5-7-8-9-10-11-12-13-15-17-16(18)14-6-4-2/h2-3H,1,5-15H2,(H,17,18)

InChI Key

VMVUQPBSOUKHKN-UHFFFAOYSA-N

Canonical SMILES

C=CCCCCCCCCCNC(=O)CCC#C

Origin of Product

United States

The Strategic Importance of Multifunctional Organic Compounds

The development of multifunctional organic compounds is a driving force in both contemporary synthesis and materials science. These molecules, which possess two or more distinct reactive sites, offer chemists a powerful toolkit for creating novel structures with tailored properties. The ability to selectively address different functional groups within the same molecule allows for the stepwise and controlled assembly of intricate three-dimensional frameworks. This has profound implications for drug discovery, where complex pharmacophores can be constructed with high precision, and in materials science, where the properties of polymers and other materials can be finely tuned. bldpharm.com The strategic placement of functional groups enables a diverse range of chemical transformations, including polymerization, cross-linking, and surface modification, making these compounds invaluable in the creation of advanced materials with applications in electronics, medicine, and beyond.

A Trio of Functionality: Amides, Alkenes, and Alkynes

Amides: The amide bond is a fundamental linkage in chemistry and biology, most notably forming the backbone of proteins. Its stability and defined geometry make it an excellent structural motif. In synthetic chemistry, amides are prized for their robustness and are often formed through well-established coupling reactions. nih.gov

Alkenes: The carbon-carbon double bond of the alkene group is a gateway to a vast array of chemical transformations. It readily participates in addition reactions, allowing for the introduction of a wide range of functionalities. Furthermore, alkenes are key monomers in polymerization reactions, forming the basis of many common polymers.

Alkynes: The terminal alkyne, with its carbon-carbon triple bond, is another highly versatile functional group. The acidity of the terminal proton allows for its conversion into a potent nucleophile, an acetylide anion, which can be used to form new carbon-carbon bonds. youtube.comyoutube.comyoutube.com Alkynes are also central to the field of "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which provides a highly efficient and selective method for linking molecules together.

N Undec 10 En 1 Yl Pent 4 Ynamide: a Versatile Synthetic Intermediate

The combination of an amide, a terminal alkene, and a terminal alkyne within a single molecule, N-(Undec-10-en-1-yl)pent-4-ynamide, renders it a powerful and versatile synthetic intermediate. Its bifunctional nature, with the alkene and alkyne at opposite ends of the molecule, allows for orthogonal chemical modifications. This means that one functional group can be reacted selectively while the other remains intact for subsequent transformations.

This "two-faced" reactivity is highly sought after in areas such as surface modification and polymer chemistry. For instance, the alkene terminus could be used to graft the molecule onto a polymer backbone via radical polymerization, while the alkyne terminus remains available for the attachment of other molecules or for surface immobilization via click chemistry. This dual reactivity opens the door to the creation of functionalized polymers and surfaces with precisely controlled properties.

The synthesis of this compound is conceptually straightforward, likely involving the amide coupling of undec-10-en-1-amine (B11845) and pent-4-ynoic acid. Both of these precursors are commercially available, making the target molecule readily accessible for research purposes.

Below is a table summarizing the key properties of this compound and its likely precursors.

Compound NameCAS NumberMolecular FormulaKey Functional Groups
This compound 920279-10-3C16H27NOAmide, Alkene, Alkyne
undec-10-en-1-amine62595-52-2C11H23NAmine, Alkene
pent-4-ynoic acid64451-67-6C5H6O2Carboxylic Acid, Alkyne

Charting the Course: the Future of N Undec 10 En 1 Yl Pent 4 Ynamide Research

Strategies for Amide Bond Formation in this compound Synthesis

The creation of the amide linkage in this compound is a pivotal step in its synthesis. This is achieved by reacting pent-4-ynoic acid with undec-10-en-1-amine (B11845). researchgate.net Various chemical strategies can be employed to facilitate this reaction, ranging from classical coupling methods to more modern catalytic techniques.

Classical Amide Coupling Reactions: Condensation of Pent-4-ynoic Acid and Undec-10-en-1-amine

Traditional methods for amide bond formation involve the activation of the carboxylic acid group of pent-4-ynoic acid to make it more susceptible to nucleophilic attack by the amine group of undec-10-en-1-amine. researchgate.net

Carbodiimides are widely used reagents for promoting the formation of amide bonds. wikipedia.org 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) is a popular choice due to its water-solubility, which simplifies the purification process as the urea (B33335) byproduct can be easily washed away. interchim.frthermofisher.com The reaction is often carried out in the presence of a catalyst like 4-Dimethylaminopyridine (DMAP). nih.govcommonorganicchemistry.com

The general mechanism involves the reaction of the carboxylic acid with EDCI to form a highly reactive O-acylisourea intermediate. wikipedia.orgchemistrysteps.com This intermediate is then attacked by the amine. However, this intermediate can rearrange to a stable N-acylurea, which is unreactive. chemistrysteps.com To prevent this and improve yields, additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) are often included. thermofisher.comnih.govluxembourg-bio.com These additives react with the O-acylisourea to form a more stable active ester, which is less prone to side reactions and efficiently reacts with the amine to form the desired amide. thermofisher.comnih.gov

Table 1: Reagents in Carbodiimide-Mediated Amide Coupling

Reagent Function
Pent-4-ynoic Acid Carboxylic acid source
Undec-10-en-1-amine Amine source
EDCI Coupling agent, activates the carboxylic acid interchim.frchemistrysteps.com
DMAP Catalyst, enhances reaction rate nih.govcommonorganicchemistry.com
HOBt/NHS Additive, suppresses side reactions and racemization thermofisher.comnih.govluxembourg-bio.com

This table is interactive. Click on the headers to sort.

An alternative classical approach involves converting the carboxylic acid into a more reactive derivative, such as an acid anhydride (B1165640) or an acid halide. Pent-4-ynoyl chloride, the acid chloride of pent-4-ynoic acid, can be synthesized and then reacted with undec-10-en-1-amine. nih.govmatrix-fine-chemicals.com

The synthesis of pent-4-ynoyl chloride can be achieved by treating pent-4-ynoic acid with a chlorinating agent like thionyl chloride or oxalyl chloride. sigmaaldrich.com The resulting acid chloride is highly reactive and readily undergoes nucleophilic acyl substitution with the amine to form this compound. This method is often efficient but requires careful handling of the reactive and potentially hazardous acid chloride.

Catalytic Amidation Techniques

More recent advancements have led to the development of catalytic methods for amide bond formation, which can offer advantages in terms of efficiency and sustainability.

Transition metal catalysts, including those based on palladium, rhodium, iridium, ruthenium, iron, and copper, have been explored for the synthesis of amides. acs.org These catalysts can facilitate the direct coupling of carboxylic acids and amines or proceed through various carbonylative functionalization pathways of alkynes. acs.org While specific examples for the direct synthesis of this compound using this method are not extensively documented in readily available literature, the general principles of transition metal-catalyzed amidation are well-established. These reactions often proceed under milder conditions and can exhibit high selectivity. acs.orgnih.govacs.org

Enzymes, particularly lipases, have emerged as powerful biocatalysts for amide bond formation. rsc.orgresearchgate.net Lipases can catalyze the aminolysis of esters to form amides and, in some cases, the direct amidation of carboxylic acids. rsc.orgacs.org These enzymatic methods are attractive due to their high selectivity, mild reaction conditions, and environmentally friendly nature. mdpi.com

The use of immobilized lipases, such as Candida antarctica lipase (B570770) B (CALB), is common as it allows for easy separation and reuse of the catalyst. researchgate.netnih.gov The reaction can be performed in organic solvents to favor amidation over hydrolysis. acs.org While direct biocatalytic synthesis of this compound is a plausible and attractive green alternative, specific optimized protocols for this particular compound require further investigation.

Table 2: Mentioned Chemical Compounds

Compound Name Role in Synthesis
This compound Target product
Pent-4-ynoic Acid Starting material
Undec-10-en-1-amine Starting material
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) Coupling agent
4-Dimethylaminopyridine (DMAP) Catalyst
N-hydroxysuccinimide (NHS) Additive
1-hydroxybenzotriazole (HOBt) Additive
Pent-4-ynoyl chloride Reactive intermediate
Thionyl chloride Reagent for acid chloride formation
Oxalyl chloride Reagent for acid chloride formation
Metal-Free Catalytic Systems

The development of metal-free catalytic systems for amide bond formation offers a more sustainable alternative to traditional metal-catalyzed reactions. organic-chemistry.org These methods avoid the use of potentially toxic and costly transition metals. organic-chemistry.org One approach involves the use of boric acid as a catalyst in a solvent-free reaction between a carboxylic acid and urea. researchgate.net This method is noted for its simplicity, efficiency, and adherence to green chemistry principles. researchgate.net Another strategy is the one-pot synthesis of ynamides from sulfonamides and (Z)-1,2-dichloroalkenes or alkynyl chlorides, which proceeds without a metal catalyst. organic-chemistry.org This reaction demonstrates high tolerance for various functional groups. organic-chemistry.org Additionally, a metal-free, one-pot synthesis of substituted allenes from enones has been developed, highlighting the potential for novel transformations without metallic reagents. nih.gov

Photoredox Catalysis for Amide Bond Construction

Visible-light photoredox catalysis has emerged as a powerful and sustainable tool for organic synthesis, including the formation of amide bonds. nih.govresearchgate.net This strategy allows for the activation of organic molecules under mild conditions, often leading to controlled radical reactions. nih.govresearchgate.net One such method involves the in situ formation of an acid chloride from an aldehyde, which then reacts with an amine to form the corresponding amide. nih.govorganic-chemistry.org This reaction is facilitated by a Ru(bpy)3Cl2 photocatalyst and has been successfully applied to the synthesis of various amides. nih.govorganic-chemistry.org Another approach describes a photocatalytic deoxygenative amidation of carboxylic acids and amine-boranes, which is notable for its mild conditions and broad substrate scope. rsc.org These photoredox methods provide a robust alternative to traditional amide synthesis that often requires stoichiometric activating agents. nih.govresearchgate.net

Non-Classical Methods and Advanced Coupling Reagents

Beyond traditional catalytic systems, several non-classical methods and advanced coupling reagents have been developed for amide synthesis. Electrosynthesis, for instance, offers a green and highly atom-efficient alternative by avoiding external oxidants and transition metals. rsc.org Ynamide coupling reagents have also gained prominence due to their ability to suppress racemization, making them effective for peptide synthesis and other complex amide formations. nih.gov These reagents can be synthesized in a scalable, one-step process from inexpensive starting materials. nih.gov Additionally, traditional methods involving the activation of carboxylic acids to acid halides or the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) are still widely practiced, although they can be less efficient and produce significant waste. researchgate.net

Precursor Synthesis and Functional Group Introduction

The synthesis of this compound relies on the successful preparation of its key precursors, pent-4-ynoic acid and undec-10-en-1-amine.

Synthesis of Pent-4-ynoic Acid and its Activated Derivatives

Pent-4-ynoic acid is a crucial building block in the synthesis of the target amide. It can be synthesized through various methods, including the oxidation of 4-pentyn-1-ol (B147250) using chromic anhydride and sulfuric acid. google.com Another route involves the reaction of allyl chloride and diethyl malonate to form 2-allyl diethyl malonate, which is then saponified and decarboxylated. google.com A method for producing 4-pentynoic acid from 5-trimethylsilyl-4-pentynoic acid has also been reported, with a yield of 84%. google.com

Table 1: Synthesis of Pent-4-ynoic Acid

Starting MaterialReagentsYieldReference
4-Pentyn-1-olChromic anhydride, Sulfuric acidNot specified google.com
Allyl chloride, Diethyl malonateSodium ethoxide/methoxideHigh google.com
5-Trimethylsilyl-4-pentynoic acidSodium hydroxide, Sulfuric acid84% google.com
Pent-4-yn-1-olJones reagent82% chemicalbook.com

Once synthesized, pent-4-ynoic acid can be activated for amide bond formation. This typically involves converting the carboxylic acid to a more reactive species, such as an acyl chloride, to facilitate the reaction with the amine. nih.govorganic-chemistry.org

Preparation of Undec-10-en-1-amine from Relevant Precursors (e.g., 10-Undecen-1-ol)

Undec-10-en-1-amine is the second key precursor required for the synthesis of the target amide. achemblock.comchemspider.comsigmaaldrich.comnih.gov It can be prepared from 10-undecenoic acid, which is a readily available starting material. chemicalbook.comchemsrc.com A common synthetic route involves the reduction of 10-undecenoic acid to 10-undecen-1-ol (B85765) using a reducing agent like lithium aluminum hydride (LiAlH4). chemicalbook.com The resulting alcohol can then be converted to the corresponding amine. Various methods exist for this conversion, including the Gabriel synthesis, which is particularly useful for preparing primary amines. youtube.com

Table 2: Synthesis of 10-Undecen-1-ol

Starting MaterialReagentsYieldReference
10-Undecenoic acidLithium aluminum hydride97% chemicalbook.com

Convergent and Divergent Synthetic Pathways for this compound

A plausible convergent synthesis for this compound would involve the preparation of 10-undecen-1-amine and pent-4-ynoic acid, followed by their coupling to form the final amide.

Precursor Synthesis:

10-Undecen-1-amine: A common route to this amine begins with the readily available 10-undecenoic acid. The carboxylic acid can be reduced to 10-undecen-1-ol using a reducing agent like lithium aluminum hydride (LiAlH₄). acs.org The resulting alcohol can then be converted to the corresponding amine through various methods, such as a Mitsunobu reaction with a nitrogen nucleophile or by conversion to an alkyl halide followed by nucleophilic substitution with an amine source.

Pent-4-ynoic acid: The synthesis of pent-4-ynoic acid can be achieved through the oxidation of 4-pentyn-1-ol using an oxidizing agent like Jones reagent (a solution of chromium trioxide in sulfuric acid). nih.govorganic-chemistry.org Alternative methods include the carboxylation of a Grignard reagent derived from a 4-halobutyne. nih.gov

PrecursorIUPAC NameMolecular FormulaMolar Mass ( g/mol )Key Synthetic Starting Material
Amine10-Undecen-1-amineC₁₁H₂₃N169.3110-Undecenoic acid
AcidPent-4-ynoic acidC₅H₆O₂98.094-Pentyn-1-ol

Final Amide Coupling: The final step in the convergent synthesis is the formation of the amide bond between 10-undecen-1-amine and pent-4-ynoic acid. This can be achieved using a variety of coupling reagents.

For a divergent approach, one could envision starting with a bifunctional building block, such as a long-chain halo-alkyne, and sequentially introducing the alkene and the protected amine and carboxylic acid functionalities. However, a convergent approach is generally more practical for this specific target molecule.

Step-Economic Synthesis Considerations

In the context of this compound synthesis, a highly step-economic approach would involve the direct amidation of pent-4-ynoic acid with 10-undecen-1-amine without the need for activating agents that require additional steps for their preparation or removal. While direct thermal amidation is possible, it often requires harsh conditions. stackexchange.com Catalytic methods that promote direct amide formation under milder conditions are therefore highly desirable. researchgate.net

The use of one-pot procedures can also significantly enhance step-economy. For instance, a one-pot synthesis of pent-4-ynoic acid from a suitable precursor followed by in-situ amidation with 10-undecen-1-amine would represent a highly step-economic route.

Atom-Economical Aspects in Amide Bond Formation

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product. The ideal, 100% atom-economical reaction, incorporates all reactant atoms into the desired product, with no byproducts.

The formation of the amide bond in this compound is a critical step where atom economy can be significantly impacted. Traditional amide coupling methods often employ stoichiometric amounts of activating reagents (e.g., carbodiimides like DCC or EDC) and additives (e.g., HOBt or DMAP). These reagents are not incorporated into the final product and generate significant waste, leading to poor atom economy. acs.orgrsc.org

To improve the atom economy of the amide bond formation, several strategies can be employed:

Catalytic Direct Amidation: The most atom-economical approach is the direct condensation of the carboxylic acid and the amine, which produces only water as a byproduct. acs.org While challenging, various catalytic systems based on boron, zirconium, or other metals have been developed to facilitate this transformation under milder conditions. researchgate.netacs.org

Use of Catalytic Activating Agents: Instead of stoichiometric coupling reagents, catalytic amounts of activating agents can be used. This reduces waste but may still require the removal of byproducts derived from the catalyst.

Enzymatic Synthesis: Biocatalytic methods using enzymes like lipases or specific amidases can offer excellent atom economy, often proceeding in aqueous media under mild conditions. rsc.orgnih.gov These enzymatic reactions can be highly selective and avoid the need for protecting groups.

Amide Formation MethodKey Reagents/CatalystsByproductsAtom Economy
Carbodiimide CouplingDCC, EDC, HOBtDicyclohexylurea (DCU), Isourea byproductLow
Catalytic Direct AmidationBoronic acids, ZrCl₄WaterHigh
Enzymatic SynthesisLipase, AmidaseWaterHigh

Reactivity of the Terminal Alkyne Moiety

The terminal alkyne group in this compound is the primary center for a variety of chemical reactions, ranging from click chemistry to cycloadditions. Its reactivity is a cornerstone of its utility in the synthesis of complex molecules and functional materials.

Cycloaddition Reactions Involving the Alkyne (e.g., Diels-Alder, [3+2] Cycloadditions)

Beyond click chemistry, the alkyne functionality of this compound is a versatile participant in various cycloaddition reactions, leading to the formation of diverse cyclic structures.

The Diels-Alder reaction, a [4+2] cycloaddition, typically involves a diene and a dienophile. While simple alkynes are not highly reactive dienophiles, the presence of activating groups can enhance their reactivity. In the context of this compound, the amide group can influence the electronic properties of the alkyne, potentially allowing it to participate in Diels-Alder reactions with electron-rich dienes, especially under thermal or Lewis acid-catalyzed conditions. nih.govacs.orglibretexts.org Studies on related enyne systems have shown that cycloaddition can occur selectively at the alkyne. nih.govacs.org

[3+2] cycloaddition reactions offer another powerful route to five-membered rings. The terminal alkyne of this compound can react with 1,3-dipoles such as azides (as in CuAAC), nitrile oxides, or nitrones to form a variety of heterocyclic compounds. libretexts.orgnih.gov These reactions are often highly regioselective and provide access to complex molecular architectures.

Table 2: Examples of Cycloaddition Reactions with Alkynes

Reaction Type Reactant with Alkyne Product Type
Diels-Alder [4+2] Conjugated diene Substituted cyclohexadiene
[3+2] Cycloaddition Azide Triazole
[3+2] Cycloaddition Nitrile oxide Isoxazole

| [2+2] Cycloaddition | Alkene | Cyclobutene |

Transition Metal-Catalyzed Functionalizations of the Alkyne

The ynamide functionality in this compound is a versatile handle for various transition metal-catalyzed reactions. The polarization of the alkyne by the nitrogen atom's lone pair, moderated by the electron-withdrawing group, allows for unique reactivity compared to simple alkynes. nih.gov

Gold catalysts, particularly Au(I) complexes, are highly effective in activating the alkyne moiety of ynamides for various transformations. nih.gov For enynamides like this compound, gold catalysis can initiate cascade reactions leading to complex heterocyclic structures. researchgate.netrsc.orgresearchgate.net The high alkynophilicity of gold(I) leads to the formation of an (η2-alkyne)–gold complex, which is susceptible to nucleophilic attack. nih.gov

In the context of enynamides, gold-catalyzed cycloisomerizations can occur, leading to various carbo- and heterocyclic scaffolds. nih.gov The reaction of an enyne with a gold catalyst can form cyclopropyl (B3062369) gold(I) carbene-like intermediates, which can then undergo further rearrangements. nih.gov For instance, gold-catalyzed intramolecular hydroalkylation of ynamides can lead to the synthesis of indenes. nih.gov Furthermore, gold-catalyzed cascade cyclization of N-propargyl ynamides has been shown to produce functionalized indeno[1,2-c]pyrroles through a proposed vinyl cation intermediate. rsc.org This type of reaction showcases an unusual regioselective cyclization on the β-carbon of the ynamide. rsc.org

A general representation of gold-catalyzed enyne cycloisomerization is depicted below:

Table 1: Representative Gold-Catalyzed Transformations of Enynamides

Catalyst Reactant Type Product Type Reference
Au(I) 1,6-Ene-ynamide Cyclobutanone or 2,3-methanopyrrolidine derivative researchgate.net
Au(I) Ynamide propargyl ester γ-indolyl α-acyloxyenamide rsc.org
IPrAuNTf2 Ynamide Indene nih.gov
Au(I) N-propargyl ynamide Functionalized indeno[1,2-c]pyrrole rsc.org

This table is illustrative and based on reactions of related ynamide compounds.

Palladium catalysts are widely used for cross-coupling and cyclization reactions involving alkynes and alkenes. For a substrate like this compound, palladium catalysis can facilitate a range of transformations, including cycloisomerization and cross-coupling reactions. nih.govnih.gov

Palladium-catalyzed cycloisomerization of enynamides provides a rapid route to diverse azacyclic frameworks. nih.gov These reactions can proceed under mild conditions and offer a pathway to complex molecular architectures. nih.govnih.gov For example, palladium-catalyzed intramolecular cyclization of N-alkynyl alkyloxycarbamates has been used to synthesize 4-halo-oxazolones. nih.gov Additionally, palladium-catalyzed tandem cyclization and silylation of 1,6-enynes with disilanes can yield silyl (B83357) benzofurans. rsc.org

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been extended to alkenyl halides, providing a method for the synthesis of enamines and imines. nih.govresearchgate.net This reactivity could potentially be applied to functionalized derivatives of this compound. Furthermore, a palladium-catalyzed N-to-C allyl transfer via an ynamido-palladium-pi-allyl complex has been reported for the transformation of N-allyl-N-sulfonyl ynamides into amidines. nih.govresearchgate.net

Table 2: Examples of Palladium-Catalyzed Reactions on Enynes and Ynamides

Catalyst System Reactant Type Product Type Reference
Pd(0) or Pd(II) Enynamide Azacyclic framework nih.gov
Pd(PPh3)4 / CuX2 N-alkynyl alkyloxycarbamate 4-halo-oxazolone nih.gov
[Pd2(dba)3]/BINAP / NaOtBu Alkenyl bromide and amine Enamine or imine nih.gov

This table is illustrative and based on reactions of related ynamide and enyne systems.

While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent reaction of alkynes, copper catalysts can mediate a variety of other transformations for ynamides, excluding the well-known click chemistry. nih.govnih.govresearchgate.net Copper(I) iodide, for instance, can catalyze the nucleophilic addition of ynamides to acyl chlorides and activated N-heterocycles. nih.gov This provides a route to 3-aminoynones and 1,2-dihydro-N-heterocycles. nih.gov

Copper-catalyzed reactions have also been employed for the synthesis of ynamides themselves, for example, through the coupling of amides with alkynyl bromides or 1,1-dibromo-1-alkenes. nih.gov More relevant to the reactivity of this compound, copper has been used in sulfonylation/cyclization reactions of pent-4-ynamides to generate sulfonyl-functionalized pyrrol-2-ones. nih.govresearchgate.net This domino reaction involves an intramolecular C-N coupling. nih.gov Additionally, a copper-catalyzed radical trans-selective hydroboration of ynamides with N-heterocyclic carbene boranes has been developed, leading to trans-boryl enamides. nih.govresearchgate.net

A novel copper-catalyzed asymmetric cyclization of alkenyl N-propargyl ynamides involving a vinylic C(sp2)–H functionalization has been reported to produce chiral polycyclic-pyrroles with high enantioselectivity. nih.gov

Table 3: Selected Copper-Catalyzed Reactions of Ynamides (Excluding CuAAC)

Catalyst System Reactant Type Product Type Reference
CuI Ynamide and acyl chloride 3-aminoynone nih.gov
Cu(acac)2 / BINAP Pent-4-ynamide (B3317917) and sulfonyl chloride Sulfonyl-functionalized pyrrol-2-one nih.govresearchgate.net
CuCl / t-BuOK Ynamide and NHC-borane trans-boryl enamide nih.govresearchgate.net

This table is illustrative and based on reactions of related ynamide compounds.

Cobalt catalysts have emerged as a powerful tool for the synthesis of nitrogen-containing heterocycles. researchgate.net Cobalt-catalyzed reactions of enamides and alkynes can lead to the formation of multi-substituted pyrroles. rsc.org For instance, the use of Cp*Co(CO)I2 with CuO as an oxidant facilitates this transformation. rsc.org

Furthermore, cobalt-catalyzed cascade reactions of ynamides with 1,3-dicarbonyl compounds have been developed for the selective synthesis of differently sized N-heterocycles, including 5-, 6-, and 7-membered rings. researchgate.net This highlights the potential of cobalt catalysis to construct diverse azacyclic systems from ynamide precursors. Cobalt-catalyzed asymmetric hydrogenation of enamides has also been studied, providing insights into the mechanisms of these transformations. uit.no

Table 4: Cobalt-Catalyzed Reactions for the Synthesis of Azacycles

Catalyst System Reactants Product Type Reference
Cp*Co(CO)I2 / CuO Enamide and alkyne Multi-substituted pyrrole rsc.org
Triphenylphosphine-ligated cobalt catalyst Halogenated N-allyl ynamide and 1,3-dicarbonyl compound 5-, 6-, or 7-membered N-heterocycle researchgate.net

This table is illustrative and based on reactions of related ynamide and enamide systems.

Nucleophilic and Electrophilic Additions to the Alkyne

The carbon-carbon triple bond of the ynamide in this compound is susceptible to both nucleophilic and electrophilic attack. The regioselectivity of these additions is influenced by the electronic nature of the ynamide.

Electrophilic addition of hydrogen halides (HX) to alkynes generally follows Markovnikov's rule, where the hydrogen adds to the carbon with more hydrogen substituents. lumenlearning.comlibretexts.orglibretexts.org The reaction with one equivalent of HX would yield a haloalkene, while an excess can lead to a geminal dihalide. lumenlearning.comlibretexts.org The addition of halogens (X2) to alkynes also proceeds readily, typically with anti-addition stereochemistry, to form dihaloalkenes and subsequently tetrahaloalkanes upon further reaction. libretexts.orgbyjus.com

Hydration of alkynes, typically catalyzed by acid and a mercury salt, results in the formation of an enol that tautomerizes to a more stable ketone. byjus.comchemistrytalk.org For an internal alkyne, this can lead to a mixture of two isomeric ketones.

Nucleophilic additions to the polarized alkyne of ynamides can also be achieved. As mentioned in the copper catalysis section, ynamides can act as nucleophiles in the presence of a suitable catalyst. nih.gov The electron-donating nitrogen atom can render the α-carbon electrophilic, making the β-carbon susceptible to nucleophilic attack, especially after activation of the alkyne by a metal catalyst. nih.govresearchgate.net

Reactivity of the Alkene Moiety

The terminal alkene in this compound provides another site for chemical modification. Standard alkene reactions such as hydrogenation, halogenation, hydrohalogenation, and hydration can be performed. The challenge in a molecule containing both an alkyne and an alkene is achieving selective functionalization of one group over the other.

Generally, alkynes are less reactive than alkenes towards many electrophilic additions due to the formation of a less stable vinyl cation intermediate. libretexts.org However, the reactivity can be modulated by the specific reagents and reaction conditions. For example, catalytic hydrogenation can often be controlled to selectively reduce the alkyne to an alkene or to reduce both functionalities. byjus.com

The "magic" methyl effect, observed in N-alkenyl anilides, demonstrates that substitution on the alkene can influence conformational preferences and reactivity, such as susceptibility to acidic hydrolysis. nih.gov While not directly an ynamide, this suggests that the substitution pattern around the alkene in this compound could influence its reactivity. Isomerization of N-allyl amides to enamides is another relevant transformation, highlighting the potential for manipulating the alkene position. researchgate.net

In the context of transition metal catalysis, the presence of both an alkene and an alkyne in the same molecule, as in an enynamide, allows for powerful cyclization and rearrangement reactions where both groups participate, as discussed in the preceding sections on metal catalysis. nih.govnih.govacs.orgresearchgate.net

Olefin Metathesis Reactions (e.g., Cross-Metathesis, Ring-Closing Metathesis)

The terminal alkene in this compound is a substrate for olefin metathesis reactions. These reactions, catalyzed by transition metal complexes, primarily ruthenium-based catalysts like Grubbs' catalysts, involve the cleavage and reformation of carbon-carbon double bonds.

Cross-Metathesis: In the presence of a partner olefin, this compound can undergo cross-metathesis to form new, longer-chain or functionalized alkenes. The outcome of the reaction is dependent on the stoichiometry of the reactants and the specific catalyst used.

Ring-Closing Metathesis (RCM): While this compound itself will not undergo RCM, if it were to be derivatized to contain a second alkene at an appropriate distance, RCM could be employed to synthesize macrocyclic structures containing the amide and ynamide functionalities. The efficiency of the cyclization would depend on the ring size and the flexibility of the linking chain.

Olefin Metathesis Reaction Description Potential Product Type
Cross-MetathesisReaction with a partner olefin to exchange alkylidene groups.Functionalized or chain-extended alkenes.
Ring-Closing MetathesisIntramolecular reaction of a diene to form a cyclic olefin.Macrocyclic compounds (requires prior derivatization).

Radical Addition Reactions to the Alkene

The electron-rich double bond of the undecenyl group is susceptible to radical addition reactions. These reactions are typically initiated by a radical initiator, such as AIBN (azobisisobutyronitrile), and can be used to introduce a variety of functional groups. For instance, the addition of thiols (thiol-ene reaction) proceeds via a radical mechanism, leading to the formation of a thioether. Similarly, the addition of alkyl radicals can be used to form new carbon-carbon bonds.

Hydrofunctionalization Reactions (e.g., Hydroboration, Hydrosilylation)

Hydrofunctionalization reactions involve the addition of an H-X moiety across the double bond.

Hydroboration-Oxidation: The terminal alkene can undergo hydroboration with borane (B79455) reagents (e.g., BH₃·THF, 9-BBN), followed by oxidation (e.g., with H₂O₂ and NaOH). This two-step sequence results in the anti-Markovnikov addition of water across the double bond, yielding the corresponding terminal alcohol.

Hydrosilylation: In the presence of a platinum catalyst (e.g., Karstedt's or Speier's catalyst), hydrosilanes (R₃SiH) can add across the alkene. This reaction is a powerful tool for introducing silicon-containing functional groups.

Hydrofunctionalization Reaction Reagents Product
Hydroboration-Oxidation1. Borane (BH₃·THF, 9-BBN) 2. H₂O₂, NaOHTerminal Alcohol
HydrosilylationHydrosilane (R₃SiH), Platinum catalystAlkylsilane

Oxidative Transformations (e.g., Epoxidation, Dihydroxylation, Ozonolysis)

The alkene moiety can be subjected to various oxidative transformations.

Epoxidation: Treatment with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), converts the alkene to an epoxide.

Dihydroxylation: The alkene can be dihydroxylated to form a vicinal diol using reagents like osmium tetroxide (OsO₄) with a co-oxidant (e.g., N-methylmorpholine N-oxide, NMO) for syn-dihydroxylation, or through epoxidation followed by acid-catalyzed hydrolysis for anti-dihydroxylation.

Ozonolysis: Reaction with ozone (O₃) followed by a reductive (e.g., Zn/H₂O or dimethyl sulfide) or oxidative (e.g., H₂O₂) workup cleaves the double bond, yielding aldehydes or carboxylic acids, respectively. For this compound, ozonolysis with a reductive workup would yield 10-oxodecan-1-yl(pent-4-ynamide). nih.gov

Michael Additions and Thiol-Ene Reactions

The term "thiol-ene reaction" can refer to either a radical-mediated addition or a base-catalyzed Michael addition, depending on the nature of the alkene. nih.gov For the electron-rich terminal alkene in this compound, the radical-mediated pathway is more common. researchgate.net However, the ynamide functionality introduces the possibility of Michael additions to the alkyne.

In the context of this specific molecule, a base-initiated thiol-Michael addition would preferentially occur at the electron-deficient alkyne of the ynamide rather than the electron-rich alkene. researchgate.netrsc.org This allows for selective functionalization of the alkyne in the presence of the alkene. nih.gov Subsequent radical-mediated thiol-ene reaction can then functionalize the alkene. nih.govresearchgate.net This orthogonality provides a powerful strategy for the sequential and selective modification of the molecule. nih.govresearchgate.net

A comparison between thiol-yne coupling and thiol-ene Michael addition has been studied for surface modification, highlighting the efficiency of these "click" reactions. researchgate.net

Reactivity and Chemical Stability of the Amide Linkage

Role of the Amide in the Overall Reactivity Profile

The amide linkage in this compound plays a crucial role in modulating the reactivity of the adjacent ynamide functionality. The electron-withdrawing nature of the carbonyl group decreases the electron density of the nitrogen atom, which in turn reduces the electron-donating ability of the nitrogen towards the alkyne. nih.gov This makes the ynamide less nucleophilic and more stable than a corresponding ynamine. nih.gov

This electronic effect renders the ynamide an "electron-deficient" alkyne, making it susceptible to nucleophilic attack, such as Michael additions. nih.govnih.gov The amide group, therefore, activates the alkyne for certain transformations while providing greater stability compared to more electron-rich alkynes. nih.gov

Ynamides have been shown to be versatile reagents in their own right, participating in a variety of transformations, including peptide bond formation where they act as coupling reagents. nih.govrsc.org The stability and reactivity of the ynamide can be tuned, and they have been shown to undergo divergent reactivity in the presence of azides, for example. rsc.org

Amide-Directed Functionalizations and Transformations of this compound

The chemical behavior of this compound is largely dictated by the ynamide functional group, where the nitrogen atom is directly attached to a carbon-carbon triple bond and bears an acyl group. This arrangement results in a polarized alkyne, with the β-carbon being nucleophilic and the α-carbon being electrophilic. This inherent polarity, influenced by the electron-withdrawing nature of the pent-4-ynamide group, governs the regioselectivity of various transformations. The presence of a terminal alkene at the distal end of the undecyl chain introduces the potential for intramolecular reactions, making it a substrate for a variety of amide-directed cyclization and functionalization reactions.

The reactivity of ynamides is often harnessed through transition metal catalysis, particularly with gold, palladium, and copper complexes. These catalysts can activate the ynamide group, leading to the formation of highly reactive intermediates such as keteniminium ions. These intermediates are susceptible to nucleophilic attack, including from the tethered alkene, paving the way for the construction of complex heterocyclic and carbocyclic scaffolds.

One of the key transformations for substrates like this compound is intramolecular cyclization. The amide group plays a crucial directing role in these reactions, influencing the reaction pathway and the structure of the resulting products. Depending on the reaction conditions and the catalyst employed, different cyclization modes can be favored, leading to a diverse range of molecular architectures.

For instance, gold-catalyzed intramolecular reactions of N-alkenyl ynamides are known to proceed through the formation of a gold-keteniminium intermediate. nih.gov This electrophilic species can then be intercepted by the pendant alkene in an intramolecular fashion. The regioselectivity of this cyclization is influenced by the length of the tether connecting the ynamide and the alkene. In the case of this compound, the long undecyl chain would likely favor the formation of macrocyclic structures or undergo reactions involving the terminal alkyne of the pentynamide moiety first.

Furthermore, radical cyclizations offer another avenue for the transformation of this compound. The terminal alkene and the ynamide can both participate in radical-mediated processes. For example, a thiyl radical can initiate a cyclization cascade by adding to one of the unsaturated functionalities, with the resulting radical intermediate being trapped by the other. uohyd.ac.in The regiochemical outcome of such reactions would be dependent on the relative reactivity of the alkyne and the alkene moieties. nih.govuohyd.ac.in

The following tables summarize potential amide-directed transformations of this compound based on known reactivity of structurally similar ynamides.

Table 1: Potential Gold-Catalyzed Intramolecular Transformations

TransformationCatalyst SystemProposed IntermediatePotential Product Type
Hydroalkylation/CyclizationIPrAuNTf₂Gold-keteniminium ionMacrocyclic enamide
Cascade CyclizationAuCl₃/AgSbF₆Vinyl cationPolycyclic systems

Table 2: Potential Palladium-Catalyzed Intramolecular Transformations

TransformationCatalyst SystemProposed IntermediatePotential Product Type
CycloisomerizationPd(OAc)₂/LigandPalladacycleSubstituted piperidines/azepanes
Oxidative CyclizationPdCl₂(MeCN)₂π-Allylpalladium complexBicyclic systems

Table 3: Potential Radical-Initiated Intramolecular Cyclizations

InitiatorReaction TypeKey IntermediatePotential Product Type
Thiyl Radical (e.g., from RSH)5-exo-dig or 6-exo-digCarbon-centered radicalThio-functionalized heterocycles
Tin Radical (e.g., from Bu₃SnH)Radical cascadeVinyl radicalReduced cyclic products

It is important to note that the specific outcomes of these reactions for this compound would need to be determined experimentally. The interplay between the ynamide, the terminal alkyne of the pentynamide group, and the terminal alkene, along with the long, flexible undecyl chain, presents a rich landscape for chemical exploration directed by the amide functionality. The selective activation of one unsaturated site over the others would be a key challenge and a determinant of the final product structure.

Development of Functional Polymers and Copolymers

The ability to incorporate this compound into polymer chains opens avenues for developing materials with tailored properties and complex architectures.

Integration into Responsive Polymeric Systems

The alkyne and alkene groups within a polymer chain, derived from this compound, can act as latent sites for introducing stimuli-responsive moieties. For example, after initial polymerization, the pendant alkene groups could be functionalized via a thiol-ene reaction with a temperature-responsive molecule or a pH-sensitive group. acs.org The remaining alkyne groups could then be used to attach other functional units, leading to a multi-responsive system. Such polymers can change their properties, like solubility or conformation, in response to external triggers.

Fabrication of Architecturally Complex Macromolecules (e.g., Graft Copolymers, Block Copolymers)

The synthesis of architecturally complex polymers like graft and block copolymers is greatly simplified by using monomers with orthogonal reactive groups. nih.gov this compound is an ideal candidate for such strategies.

Graft Copolymers: A linear polymer backbone can be synthesized containing pendant this compound units. One of the functional groups (e.g., the alkyne) can then be used to initiate the growth of side chains ("grafting from") or to attach pre-made polymer chains ("grafting to"). rsc.org For instance, poly(ethylene glycol) (PEG) chains with a thiol end-group could be grafted onto the backbone via a thiol-yne reaction under UV activation, leaving the alkene groups available for further modification. rsc.org

Block Copolymers: As discussed in the synthesis of telechelics, a polymer chain end-capped with this compound can be used to initiate the polymerization of a second monomer from one of its functional groups, leading to the formation of an A-B block copolymer. The remaining functional group at the junction of the two blocks can then be used to add a third block or a specific functional molecule. rsc.org

Multicomponent Polymerization Reactions Involving Alkyne and Amine Units

Multicomponent polymerizations (MCPs) are highly efficient one-pot reactions that combine three or more different monomers to form a polymer. nih.govresearchgate.net Alkyne-based MCPs are particularly powerful for creating structurally diverse heterochain polymers. nih.govresearchgate.net

The alkyne functionality of this compound can participate in such reactions. For example, catalyst-free multicomponent tandem polymerizations involving alkynes and various amines have been developed to synthesize functional poly(aminomaleimide)s. acs.org In such a scenario, this compound could be copolymerized with diamines and other reagents, incorporating its structure into a complex polymer chain in a single, efficient step. These reactions often proceed under mild conditions and offer a route to functional polymers with unique properties, such as intrinsic luminescence. acs.org

Computational and Mechanistic Investigations of N Undec 10 En 1 Yl Pent 4 Ynamide Chemistry

Theoretical Studies on Reaction Mechanisms and Pathways

Computational chemistry provides indispensable tools for mapping out the potential energy surfaces of chemical reactions, identifying transition states, and rationalizing experimental observations. For a molecule like N-(Undec-10-en-1-yl)pent-4-ynamide, theoretical studies are crucial for predicting how the alkene and alkyne functionalities will interact and react under various conditions.

Density Functional Theory (DFT) Calculations for Reaction Energetics and Transition States

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost, making it well-suited for studying the mechanisms of organic reactions. arxiv.orgyoutube.com For this compound, DFT calculations would be instrumental in exploring potential intramolecular reactions, such as cyclization, as well as intermolecular transformations.

These calculations can elucidate the energetics of a proposed reaction pathway, determining the relative energies of reactants, intermediates, transition states, and products. researchgate.net For instance, in a potential intramolecular cyclization of this compound, DFT could be used to calculate the activation energy barriers for different possible ring-closing pathways, such as those involving the alkene and alkyne moieties. A hypothetical reaction profile for a generic enyne cyclization, illustrating the type of data obtained from DFT calculations, is presented below.

Table 1: Hypothetical DFT-Calculated Energetics for a Generic Enyne Cyclization

SpeciesDescriptionRelative Free Energy (kcal/mol)
ReactantInitial enyne compound0.0
Transition State 1Transition state for the initial cyclization step+25.8
IntermediateCyclic intermediate+5.2
Transition State 2Transition state for a subsequent rearrangement+15.7
ProductFinal cyclized product-10.3

Note: This table presents representative data for a generic enyne cyclization to illustrate the outputs of DFT calculations and does not represent actual calculated values for this compound.

Furthermore, DFT is crucial for characterizing the geometry of transition states. nih.gov The structure of a transition state provides insights into the concerted or stepwise nature of a reaction mechanism. For this compound, this could distinguish between a concerted ene-type reaction or a stepwise pathway involving diradical or zwitterionic intermediates.

Molecular Dynamics Simulations for Conformational Analysis

The reactivity of a flexible molecule like this compound is heavily influenced by its accessible conformations. Molecular dynamics (MD) simulations can model the dynamic behavior of the molecule over time, providing a detailed picture of its conformational landscape. researchgate.net By simulating the molecule's motion, MD can identify low-energy conformations that may be predisposed to certain reactions.

Elucidation of Selectivity and Regioselectivity in Alkene and Alkyne Transformations

A key challenge in the chemistry of bifunctional molecules is controlling selectivity. This compound presents several selectivity questions: will a reagent react with the alkene or the alkyne (chemoselectivity)? And at which position of the alkyne will a reagent add (regioselectivity)?

Computational studies on related systems have shown that factors like sterics and electronics play a crucial role in determining selectivity. nih.govacs.org For example, in nickel-catalyzed reductive couplings of alkynes, density functional calculations have demonstrated that bulky substituents on the alkyne direct the regioselectivity of the reaction. nih.gov Similarly, in 1,3-dipolar cycloadditions of azides to alkynes, DFT calculations have been used to predict the preferred regioisomer. acs.orgresearchgate.net

For this compound, computational models could predict the outcomes of various reactions. For instance, in a hydroselenation reaction, theoretical calculations on model alkynes have shown that it is possible to predict whether the reaction will yield the Markovnikov or anti-Markovnikov product based on the reaction conditions and catalysts used. researchgate.net

Understanding Structure-Reactivity Relationships within the Compound

The chemical behavior of this compound is a direct consequence of its molecular structure. The interplay between the terminal alkene, the internal alkyne, and the amide group dictates its reactivity. libretexts.org Computational chemistry offers powerful tools to dissect these structure-reactivity relationships. youtube.comnih.gov

Computational studies on bifunctional molecules have highlighted how subtle changes in structure can lead to significant differences in reactivity. researchgate.net For this compound, theoretical analysis could explore how modifications to the chain length or substitution on the amide nitrogen would impact the energetics of potential cyclization reactions or the selectivity of intermolecular additions.

Predictive Modeling for Novel Transformations and Material Properties

Beyond explaining known reactivity, a major goal of computational chemistry is to predict new chemical transformations and material properties. neurips.ccmit.edunih.gov For this compound, predictive modeling could be used to screen for novel reactions or to design polymers with specific characteristics.

Machine learning models, trained on large datasets of chemical reactions, are emerging as powerful tools for predicting reaction outcomes. bohrium.comacs.org Such models could be applied to this compound to suggest potential reagents and conditions for achieving desired transformations that have not yet been explored experimentally.

Furthermore, the ability of this compound to potentially undergo polymerization via its alkene and alkyne functionalities opens the door to new materials. Computational models can predict the properties of hypothetical polymers derived from this monomer, such as their thermal stability and mechanical properties, guiding the design of new functional materials. nih.gov

Future Directions and Emerging Research Avenues

Development of More Sustainable and Green Synthetic Routes

The synthesis of amides is a fundamental process in chemical manufacturing, including for specialized monomers like N-(Undec-10-en-1-yl)pent-4-ynamide. nih.govucl.ac.uk Traditional methods often rely on stoichiometric coupling agents and harsh reaction conditions, which generate significant chemical waste. ucl.ac.ukrsc.org The development of greener synthetic routes is a key area of future research.

Key research focuses include:

Catalytic Direct Amidation: This approach involves the direct condensation of a carboxylic acid (like pent-4-ynoic acid) and an amine (like undec-10-en-1-amine), with water as the only byproduct. nih.govdur.ac.uk This method is highly atom-economical. Boron-based catalysts, such as boric acid and various arylboronic acids, have shown promise in facilitating these reactions under milder conditions. ucl.ac.ukmdpi.comrsc.orgresearchgate.net

Enzymatic Synthesis: Biocatalysis, using enzymes like Candida antarctica lipase (B570770) B (CALB), offers a highly selective and environmentally friendly alternative for amide bond formation. nih.govrsc.org These reactions can often be performed in greener solvents and without the need for extensive purification. nih.gov

Solvent-Free Reactions: Performing syntheses in the absence of solvents minimizes waste and can lead to higher reaction rates. researchgate.net

Renewable Feedstocks: Future research will likely explore the synthesis of the undecenyl and pentynyl fragments from bio-based sources, such as unsaturated fatty acids, to further enhance the sustainability profile of the monomer. numberanalytics.commdpi.com

A comparative look at traditional versus green amidation methods is presented below:

Interactive Table: Comparison of Amidation Synthesis Methods
MethodReagents & ConditionsAdvantagesDisadvantages
Traditional Coupling Stoichiometric activators (e.g., EDC, HATU), organic solvents. ucl.ac.ukHigh yields, well-established.Generates significant waste, uses hazardous reagents. ucl.ac.ukrsc.org
Catalytic Direct Amidation Boron or metal-based catalysts, often requires heat and water removal. dur.ac.ukmdpi.comrsc.orgHigh atom economy, reduced waste. dur.ac.ukMay require high temperatures and long reaction times. rsc.org
Enzymatic Synthesis Lipases (e.g., CALB), mild temperatures, green solvents. nih.govHigh selectivity, environmentally benign, minimal byproducts. nih.govresearchgate.netEnzyme cost and stability can be a factor.
Nitrile Hydration Transition metal catalysts or enzymes to convert nitriles to amides. mdpi.comAlternative route, can be atom-economical.May require catalysts and specific reaction conditions. mdpi.com

Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The efficiency and selectivity of reactions involving the alkene and alkyne functionalities of this compound are crucial for its application in polymer synthesis. Future research will focus on developing novel catalytic systems to control these reactions with high precision.

Enyne Metathesis: This reaction, which involves the coupling of an alkene and an alkyne, can be catalyzed by ruthenium or molybdenum complexes to form conjugated dienes. nih.govwikipedia.org Research into more active and selective catalysts will enable the synthesis of complex polymer architectures. nih.gov

Selective Amide Functionalization: Advanced catalysts, such as those based on bis-oxo molybdenum, are being developed to selectively activate and modify amide bonds under mild conditions, producing only water as a byproduct. nih.gov This could allow for post-polymerization modification of materials derived from this compound.

Cooperative Catalysis: The use of multiple catalysts that work in synergy can lead to enhanced reactivity and selectivity. For instance, a combination of palladium and a Lewis acid catalyst has been shown to facilitate the addition of ketones to enynes at room temperature. nih.gov

Iron-Catalyzed Reactions: Iron, being an abundant and non-toxic metal, is an attractive alternative to precious metal catalysts. acs.org Research into iron-catalyzed C-H functionalization could provide new ways to modify the propargylic position of the pentynamide moiety. acs.org

Interactive Table: Catalytic Systems for En-yne and Amide Chemistry

Catalytic SystemReaction TypePotential Application for this compoundKey Features
Ruthenium Carbene Complexes Enyne Metathesis nih.govwikipedia.orgPolymerization and cyclization reactions.Forms conjugated dienes, versatile for creating complex structures. nih.gov
Copper(I)/Ligand Systems Sonogashira Coupling organic-chemistry.orgCross-coupling reactions to extend the alkyne chain.Mild conditions, tolerates various functional groups. organic-chemistry.org
Bis-oxo Molybdenum(VI) Amide Activation/Cyclodehydration nih.govPost-polymerization modification of the amide group.High selectivity, mild conditions, water as the only byproduct. nih.gov
Palladium/Lewis Acid Cooperative Hydroalkylation nih.govFunctionalization of the en-yne system.Enables C-C bond formation at room temperature. nih.gov
Iron(II) Complexes Propargylic C-H Functionalization acs.orgModification of the carbon adjacent to the alkyne.Uses an earth-abundant and inexpensive metal catalyst. acs.org

Advanced Material Applications Beyond Conventional Polymers

The bifunctional nature of this compound makes it a versatile building block for a range of advanced materials beyond simple linear polymers. numberanalytics.com The presence of both "clickable" alkyne and alkene groups allows for the creation of complex and functional materials.

Potential future applications include:

High-Performance Polymers: This monomer can be used to create polymers for specialized applications in aerospace, electronics, and biomedicine. numberanalytics.com The amide linkages can contribute to high thermal stability and mechanical strength. rsc.org

Functional Poly(ester amides) (PEAs): By reacting the alkene or alkyne groups after polymerization, a variety of functional side chains can be introduced. rsc.org This allows for the tuning of properties like solubility and thermal behavior. For example, introducing sulfonate groups can render the polymer water-soluble. rsc.org

Thermosets and Networks: The reactive sites can be used to crosslink polymer chains, forming robust thermosetting materials or reprocessable networks. rsc.org

Nanocomposites: The monomer or its derived polymers can be used to functionalize nanoparticles, improving their dispersion in a polymer matrix and creating hybrid materials with enhanced mechanical or optical properties. mdpi.com

Unsaturated Resins for UV-Curing: Monomers containing unsaturated bonds, like the alkene in this compound, are valuable for creating resins that can be rapidly cured with UV light, a process used in coatings and 3D printing. mdpi.com

Bio-Inspired Chemical Systems and Integration into Hybrid Materials

Nature provides a wealth of inspiration for the design of advanced materials with remarkable properties. udel.edumdpi.com The structure of this compound, with its long hydrocarbon chain and hydrogen-bonding amide group, is reminiscent of biological molecules like lipids and peptides.

Emerging research directions include:

Mimicking Natural Adhesives: The adhesive properties of marine organisms like mussels and barnacles are a source of inspiration for creating high-performance, water-based adhesives. researchgate.net The catechol groups used by mussels for adhesion could potentially be incorporated into polymers derived from this monomer. researchgate.net

Self-Assembling Systems: The interplay of hydrophobic interactions from the undecenyl chain and hydrogen bonding from the amide group could be exploited to create self-assembling materials, forming micelles, vesicles, or ordered films.

Hierarchical Structures: Learning from materials like bone and nacre, researchers are developing techniques like bidirectional freezing to create materials with ordered, porous structures on a large scale. mdpi.comnih.gov Monomers like this compound could be incorporated into such structures to create lightweight, strong composites.

Organic-Inorganic Hybrid Materials: The monomer can be used to functionalize inorganic materials like silica (B1680970) or metal oxides, creating hybrid materials that combine the properties of both components. mdpi.commdpi.com For example, silsesquioxane cages can be incorporated into polymer matrices to improve thermal and mechanical properties. mdpi.com

Automation and High-Throughput Screening in this compound Research

The discovery and optimization of new materials can be a time-consuming process. Automation and high-throughput screening are poised to revolutionize this field by allowing researchers to perform and analyze experiments at an unprecedented rate. acs.orgdigitellinc.com

Key aspects of this trend include:

Automated Synthesis Platforms: Robotic systems can be used to synthesize libraries of polymers with systematic variations in monomer composition, catalysts, and reaction conditions. digitellinc.comhipole-jena.dechemspeed.com This accelerates the discovery of materials with desired properties.

High-Throughput Characterization: Integrating analytical techniques like NMR and size-exclusion chromatography (SEC) directly into automated synthesis platforms allows for real-time data acquisition and analysis. rsc.orgresearchgate.net

Machine Learning and AI: AI-guided platforms can plan experiments, analyze data, and even identify promising new materials autonomously, creating "self-driving labs". acs.org This approach can uncover complex structure-property relationships and accelerate the development cycle. hipole-jena.de

Data-Driven Discovery: By generating large, consistent datasets, high-throughput methods provide the foundation for data-driven approaches to materials science, reducing the reliance on trial-and-error and enabling more targeted research. rsc.orgresearchgate.net These automated systems also enhance safety by minimizing human exposure to potentially hazardous chemicals and reaction conditions. azorobotics.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.